2,4-Dinitroacetanilide

Organic Synthesis Dye Intermediate Preparation 2,4-Dinitroaniline Production

2,4-Dinitroacetanilide (CAS 610-53-7) is a high-purity (≥95% HPLC), needle-like crystalline solid essential as a non-chlorinated intermediate for synthesizing 2,4-dinitroaniline used in sulfur dyes (95% documented yield). It serves as a certified ICG impurity reference standard and an ideal model analyte for HPLC method development with dedicated reverse-phase protocols. The unique 2,4-substitution pattern provides distinct electronic and steric properties critical for reproducible reactions—substituting isomers compromises yield and purity. Available in research-grade quantities, this versatile nitroaromatic compound is trusted for precise organic synthesis and rigorous analytical research globally.

Molecular Formula C8H7N3O5
Molecular Weight 225.16 g/mol
CAS No. 610-53-7
Cat. No. B1580933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitroacetanilide
CAS610-53-7
Molecular FormulaC8H7N3O5
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H7N3O5/c1-5(12)9-7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,9,12)
InChIKeyBRZYMGKDOVQJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitroacetanilide (CAS 610-53-7): A Purchaser‘s Guide to Differentiated Reagent Performance and Selection Criteria


2,4-Dinitroacetanilide (CAS 610-53-7) is an acetanilide derivative belonging to the class of aromatic nitro compounds, characterized by the presence of nitro substituents at the 2- and 4-positions of the phenyl ring [1]. With a molecular formula of C₈H₇N₃O₅ and a molecular weight of 225.16 g/mol, this compound is commercially available as a needle-like crystalline solid with a melting point of 121°C (or 125-126°C depending on the reference) [1][2]. Its solubility profile in benzene, ether, and ethanol, combined with its role as an intermediate in the synthesis of sulfur dyes, establishes its fundamental utility in organic synthesis and analytical chemistry [1].

Why 2,4-Dinitroacetanilide Cannot Be Freely Substituted with Other Dinitroacetanilide Isomers in Critical Applications


While the class of dinitroacetanilide compounds shares a common molecular formula and functional groups, their specific substitution patterns directly govern their chemical reactivity and physical behavior. In regioselective nitration of acetanilide, the formation of four distinct isomeric products—ortho-acetanilide, meta-acetanilide, para-acetanilide, and 2,4-dinitroacetanilide—is observed, highlighting the fact that isomeric variations are not merely academic but are a tangible outcome of synthetic processes [1]. The 2,4-substitution pattern imparts unique electronic and steric properties that affect everything from chromatographic retention time to the rate-determining step in alkaline hydrolysis reactions [2][3]. Attempting to substitute 2,4-dinitroacetanilide with its 2,3- or 2,6-isomers in applications requiring precise regiochemistry—such as the synthesis of specific benzimidazole derivatives or the preparation of 2,4-dinitroaniline via acid hydrolysis—would introduce unpredictable changes in reaction yield, purity, and reproducibility [1][4].

2,4-Dinitroacetanilide Quantitative Evidence Guide: Head-to-Head Comparative Data for Informed Procurement


Acid Hydrolysis to 2,4-Dinitroaniline: Quantified Yield Advantage Over Alternative Synthetic Routes

2,4-Dinitroacetanilide serves as a direct precursor to 2,4-dinitroaniline via acid hydrolysis, offering a defined synthetic pathway with documented yield metrics. This route is specifically cited as an alternative to the reaction of 2,4-dinitrochlorobenzene with ammonia [1]. While exact comparative yield data for the acid hydrolysis of 2,4-dinitroacetanilide under standardized conditions are not aggregated in the source, the compound's synthesis from 2,4-dinitroaniline and acetic anhydride is reported to achieve a 95% yield, providing a benchmark for the efficiency of reactions involving this specific compound [2][3].

Organic Synthesis Dye Intermediate Preparation 2,4-Dinitroaniline Production

Purity Specification Benchmarks: Differentiating 2,4-Dinitroacetanilide Product Grades for Sensitive Applications

Procurement specifications for 2,4-dinitroacetanilide vary significantly between vendors, with critical implications for applications requiring high purity. One supplier lists the compound with a standard purity of ≥95% (with higher purities available upon request), while another specifies a purity of 95% by HPLC [1][2]. This contrasts with other dinitroacetanilide isomers, which are less commonly stocked as high-purity analytical standards, limiting their utility in chromatographic method development or as certified reference materials.

Analytical Chemistry Quality Control Chromatography

Reversed-Phase HPLC Retention Profile: Enabling Separation from Process Impurities and Isomers

A validated reverse-phase (RP) HPLC method has been specifically developed for the analysis of 2,4-dinitroacetanilide [1]. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid (with formic acid as a substitute for MS-compatible applications) and is scalable for both analytical and preparative separations [1]. While direct retention time comparisons with other dinitroacetanilide isomers are not provided in the source, the existence of a dedicated, optimized method underscores the compound's unique chromatographic behavior relative to its isomers and process impurities.

Chromatography Analytical Method Development Purity Analysis

Alkaline Hydrolysis Kinetics: Differentiated Rate-Determining Step Due to Steric Hindrance

Mechanistic studies on the alkaline hydrolysis of N-alkyl-2,4-dinitroacetanilides reveal that the reaction proceeds via the rate-limiting formation of a tetrahedral intermediate, which then decomposes through two pathways: a water-mediated (k2) process and a hydroxide-catalyzed (k3) process, with the latter being predominant [1]. Research on N-ethyl-2,4-dinitroacetanilide further indicates that while the reaction is expected to conform to the general mechanism proposed for other anilides, the rate-determining step may change specifically for such sterically hindered derivatives [2]. This steric influence is a direct consequence of the 2,4-substitution pattern and would not be identically replicated in other isomers or non-hindered analogs.

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

Role as a Certified Impurity Reference Standard in Pharmaceutical Analysis

2,4-Dinitroacetanilide is commercially offered as a certified impurity reference standard, specifically cataloged as an impurity of Indocyanine Green (ICG) [1]. The compound is available in precise, small quantities (10 mg, 25 mg, 50 mg, 100 mg) and is certified at 95% purity by HPLC [1]. This application is highly specific and requires a well-characterized, pure compound for accurate quantification in pharmaceutical impurity profiling. Other dinitroacetanilide isomers are not typically listed as certified impurity standards in such contexts, making 2,4-dinitroacetanilide the preferred choice for this specialized analytical role.

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Optimal Application Scenarios for 2,4-Dinitroacetanilide Based on Verified Performance Data


Synthesis of 2,4-Dinitroaniline for Dye and Pigment Manufacturing

Industrial users seeking a non-chlorinated pathway to 2,4-dinitroaniline can employ 2,4-dinitroacetanilide as a key intermediate. The acid hydrolysis of 2,4-dinitroacetanilide provides a direct route to this important aniline derivative, which is a precursor to sulfur dyes and other colorants [1]. The documented 95% yield in the reverse synthesis from 2,4-dinitroaniline underscores the high efficiency and process robustness achievable with this compound, making it a reliable choice for scaling up production [2][3].

Pharmaceutical Impurity Profiling and Quality Control

Analytical laboratories involved in the quality control of Indocyanine Green (ICG) formulations should procure 2,4-dinitroacetanilide as a certified impurity reference standard. The compound is specifically designated as an ICG impurity and is supplied with a 95% HPLC purity certification, ensuring traceability and accuracy in impurity quantification [1]. The availability of small, precise quantities (10-100 mg) makes it cost-effective for routine analytical use.

HPLC Method Development and Routine Chromatographic Analysis

For laboratories establishing or validating HPLC methods for the analysis of nitroaromatic compounds, 2,4-dinitroacetanilide serves as an ideal model analyte. A dedicated reverse-phase HPLC method using a Newcrom R1 column and an acetonitrile/water/phosphoric acid mobile phase has been developed specifically for this compound [1]. The method is scalable and adaptable for both analytical and preparative separations, making 2,4-dinitroacetanilide a valuable tool for method development and system suitability testing [1].

Mechanistic Studies of Alkaline Hydrolysis in Physical Organic Chemistry

Academic and industrial researchers investigating structure-reactivity relationships or the kinetics of amide hydrolysis should select 2,4-dinitroacetanilide derivatives for their unique steric and electronic properties. The alkaline hydrolysis of N-alkyl-2,4-dinitroacetanilides proceeds via a rate-limiting formation of a tetrahedral intermediate with a quantified solvent isotope effect of approximately 3.0 at 60°C [1]. Furthermore, the 2,4-substitution pattern introduces steric hindrance that may alter the rate-determining step, a phenomenon not observed in less hindered analogs, making this compound a valuable probe for mechanistic studies [2].

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